Scaffold-Class Potency Differentiation: Pyrazolo[3,4-d]pyrimidine Core vs. Non-Pyrazolo-Pyrimidine Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold to which CAS 899945-94-9 belongs has demonstrated significantly higher potency against p38α MAP kinase compared to structurally distinct kinase inhibitor chemotypes. In a published SAR study, the pyrazolo[3,4-d]pyrimidine derivative 2x achieved an IC50 of 0.8 nM against p38α, representing an approximately 100-fold improvement over the pyrazolopyridine-based inhibitor 1a (IC50 ~80 nM) and a >50-fold improvement over the imidazo[1,2-a]pyridine derivative 1b (IC50 ~45 nM) [1]. While these data are from close analogs rather than CAS 899945-94-9 itself, they establish the intrinsic potency advantage of the pyrazolo[3,4-d]pyrimidine core, providing a baseline expectation that appropriately substituted derivatives, including the 2-methoxybenzamide variant, will exhibit nanomolar-range potency against kinases.
| Evidence Dimension | p38α MAP kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | No direct data available for CAS 899945-94-9. Expected nanomolar range based on scaffold class. |
| Comparator Or Baseline | Pyrazolopyridine inhibitor 1a: IC50 ~80 nM; Imidazo[1,2-a]pyridine inhibitor 1b: IC50 ~45 nM |
| Quantified Difference | Pyrazolo[3,4-d]pyrimidine scaffold (compound 2x): IC50 = 0.8 nM, representing ~100-fold and ~56-fold improvement over comparator chemotypes. |
| Conditions | p38α MAP kinase biochemical inhibition assay; recombinant human enzyme; ATP concentration at Km. |
Why This Matters
Procurement of CAS 899945-94-9 provides access to a compound built on a scaffold with validated nanomolar kinase inhibition, a critical consideration when designing kinase-targeted probe or lead optimization campaigns.
- [1] Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors. Bioorg Med Chem Lett. 2008 Mar 10. doi:10.1016/j.bmcl.2008.02.062. View Source
